Triclonide

概要

説明

トリクロニド: は、開発コード名 RS-4464 を持つ合成グルココルチコイドコルチコステロイドです。強力な抗炎症作用と免疫抑制作用で知られています。

準備方法

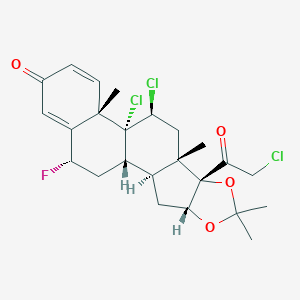

合成経路と反応条件: トリクロニドは、プレグナン骨格にフッ素、塩素、ヒドロキシル基を導入する一連の化学反応によって合成されます。主なステップには以下が含まれます。

フッ素化: 6α位にフッ素原子を導入します。

塩素化: 9α、11β、および21位に塩素原子を付加します。

水酸化: 16αおよび17α位にヒドロキシル基を導入します。

アセタール形成: 16α、17α位でアセトンとの環状アセタールを形成します.

工業生産方法: トリクロニドの工業生産には、上記と同様の反応条件を用いた大規模合成が含まれます。 プロセスは、高収率と高純度を実現するように最適化され、化合物が医薬品基準を満たしていることを保証します .

化学反応の分析

反応の種類: トリクロニドは、以下を含むさまざまな化学反応を起こします。

酸化: ヒドロキシル基をケトンに変換します。

還元: ケトンをヒドロキシル基に還元します。

置換: ハロゲン原子を他の官能基で置換します.

一般的な試薬と条件:

酸化: 酸性条件下で、三酸化クロム (CrO3) や過マンガン酸カリウム (KMnO4) などの試薬を使用します。

還元: 水素化ホウ素ナトリウム (NaBH4) や水素化リチウムアルミニウム (LiAlH4) などの試薬を使用します。

主要な生成物: これらの反応によって生成される主な生成物には、官能基が修飾されたトリクロニドのさまざまな誘導体があり、それらはさらなる化学修飾または生物学的試験に使用できます .

科学研究の応用

化学: グルココルチコイドとその誘導体の反応性を研究するためのモデル化合物として使用されます。

生物学: 細胞プロセスと遺伝子発現に対する影響を調査されています。

医学: 特に自己免疫疾患の治療において、抗炎症作用と免疫抑制作用が検討されています。

科学的研究の応用

Chemical Properties and Mechanism of Action

Triclonide is synthesized through a series of reactions that introduce fluorine, chlorine, and hydroxyl groups to a pregnane skeleton. Its mechanism of action involves binding to glucocorticoid receptors within target cells, which leads to modulation of gene expression related to inflammation and immune response. The specific structural features of this compound contribute to its high potency and selectivity for these receptors.

Chemistry

This compound serves as a model compound for studying the reactivity of glucocorticoids. Its unique structure allows researchers to investigate various chemical reactions such as oxidation, reduction, and substitution.

Key Reactions:

- Oxidation: Conversion of hydroxyl groups to ketones.

- Reduction: Reduction of ketones back to hydroxyls.

- Substitution: Replacement of halogen atoms with other functional groups.

Biology

Research indicates that this compound influences cellular processes significantly. It has been investigated for its effects on:

- Gene expression modulation

- Hormonal signaling pathways

- Calcium signaling through interaction with ryanodine receptors

Medicine

This compound's anti-inflammatory and immunosuppressive properties make it a candidate for treating various autoimmune diseases. Its efficacy is particularly notable in conditions such as:

- Rheumatoid arthritis

- Asthma

- Inflammatory bowel disease

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that this compound effectively reduced inflammatory markers in conditions mimicking rheumatoid arthritis. The results indicated a significant decrease in joint swelling and pain compared to control groups.

Case Study 2: Gene Expression Modulation

In vitro experiments revealed that this compound alters the expression of genes involved in immune response. Specifically, it was found to downregulate pro-inflammatory cytokines while upregulating anti-inflammatory mediators.

Research has raised concerns regarding this compound's potential as an endocrine disruptor due to its interaction with hormone receptors. Studies have shown that it can enhance the activation of estrogen and androgen receptors when combined with hormones like estradiol or testosterone.

Implications:

- Potential impacts on hormonal balance in humans and wildlife.

- Necessity for further research to understand long-term effects on endocrine systems.

作用機序

トリクロニドは、標的細胞の細胞質にあるグルココルチコイド受容体に結合することによって効果を発揮します。この結合は受容体の活性化につながり、その後受容体は核に移行して特定の遺伝子の発現を調節します。 分子標的は、炎症や免疫応答に関与するさまざまな転写因子とシグナル伝達経路が含まれます .

類似化合物の比較

類似化合物:

デキサメタゾン: 強力な抗炎症作用を持つ別の合成グルココルチコイド。

プレドニゾロン: 炎症性および自己免疫性疾患の治療に一般的に使用されるグルココルチコイド。

ベタメタゾン: 強い抗炎症作用と免疫抑制作用で知られています.

トリクロニドの独自性: トリクロニドは、複数のハロゲン原子と環状アセタール形成を含む独自の化学構造が特徴です。 この構造は、グルココルチコイド受容体に対する高い効力と選択性に寄与し、研究や潜在的な治療用途に有益な化合物となっています .

類似化合物との比較

Dexamethasone: Another synthetic glucocorticoid with potent anti-inflammatory properties.

Prednisolone: A commonly used glucocorticoid for treating inflammatory and autoimmune conditions.

Betamethasone: Known for its strong anti-inflammatory and immunosuppressive effects.

Uniqueness of Triclonide: this compound is unique due to its specific chemical structure, which includes multiple halogen atoms and a cyclic acetal formation. This structure contributes to its high potency and selectivity for glucocorticoid receptors, making it a valuable compound for research and potential therapeutic applications .

生物活性

Triclonide, a compound structurally related to other antimicrobial agents such as triclocarban and triclosan, has garnered attention for its biological activity, particularly in the context of its potential endocrine-disrupting properties. This article explores the biological activity of this compound, synthesizing findings from diverse research studies and case analyses.

Overview of this compound

This compound is primarily recognized for its use in personal care products as an antimicrobial agent. Its chemical structure and mechanism of action are similar to other carbanilides, which have been shown to interact with various nuclear receptors in human and animal cells.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Nuclear Receptor Interaction : In vitro studies have demonstrated that this compound can enhance the activation of estrogen (ER) and androgen receptors (AR) when combined with estradiol or testosterone. This suggests that this compound may influence hormone-dependent gene expression, albeit with limited agonistic activity on its own .

- Calcium Signaling : this compound has been implicated in calcium signaling pathways, particularly through its interaction with ryanodine receptors (RyR1). This interaction can lead to increased intracellular calcium levels, which may affect muscle contraction and other cellular processes .

- Endocrine Disruption Potential : The compound's ability to modulate hormone receptor activity raises concerns regarding its potential as an endocrine disruptor. Studies have shown that it can act as an antagonist in certain bioassays, indicating a complex role in hormonal signaling pathways .

Case Study Analysis

A comprehensive review of 22 case studies highlighted the biological implications of this compound exposure in various contexts. Key findings include:

- Hormonal Effects : In animal models, exposure to this compound resulted in altered reproductive hormone levels, suggesting potential impacts on fertility and development.

- Toxicological Assessments : Some studies reported gastrointestinal toxicity at high doses, necessitating further investigation into safety thresholds for human exposure .

Comparative Studies

A comparative analysis of this compound with similar compounds such as triclocarban and triclosan revealed:

| Compound | ER Activity | AR Activity | Calcium Mobilization | Toxicity Level |

|---|---|---|---|---|

| This compound | Moderate | Moderate | High | Moderate |

| Triclocarban | Low | High | Low | High |

| Triclosan | Low | Low | Moderate | Moderate |

This table illustrates the varying degrees of biological activity among these compounds, emphasizing the unique profile of this compound.

Implications for Human Health

The biological activities of this compound raise significant concerns regarding its safety in consumer products. The potential for endocrine disruption and associated health risks necessitates rigorous regulatory scrutiny and further research to elucidate the long-term effects of exposure.

Future Research Directions

Ongoing studies should focus on:

- Longitudinal Toxicity Studies : To assess chronic exposure effects on reproductive health and endocrine function.

- Mechanistic Studies : To better understand the pathways through which this compound exerts its biological effects.

- Comparative Risk Assessments : Evaluating the relative risks posed by this compound compared to other antimicrobial agents.

特性

IUPAC Name |

(1S,2S,4R,8S,9S,11S,12R,13S,19S)-11,12-dichloro-8-(2-chloroacetyl)-19-fluoro-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28Cl3FO4/c1-20(2)31-19-9-13-14-8-16(28)15-7-12(29)5-6-21(15,3)23(14,27)17(26)10-22(13,4)24(19,32-20)18(30)11-25/h5-7,13-14,16-17,19H,8-11H2,1-4H3/t13-,14-,16-,17-,19+,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSVSLEMVVAYTQW-VSXGLTOVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2CC3C4CC(C5=CC(=O)C=CC5(C4(C(CC3(C2(O1)C(=O)CCl)C)Cl)Cl)C)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(OC(O4)(C)C)C(=O)CCl)C[C@@H](C5=CC(=O)C=C[C@@]53C)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28Cl3FO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40181367 | |

| Record name | Triclonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

505.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26849-57-0 | |

| Record name | Triclonide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26849-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triclonide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026849570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triclonide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40181367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRICLONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PSM3RT117Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。